molecular formula C25H22BrFN4O B11517708 (3Z)-3-[(3-bromophenyl)imino]-1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(3-bromophenyl)imino]-1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11517708
M. Wt: 493.4 g/mol
InChI Key: HIKJORXPFACJBN-UHFFFAOYSA-N
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Description

The compound (3Z)-3-[(3-BROMOPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule that features a variety of functional groups, including a bromophenyl group, a fluorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3-BROMOPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting a suitable amine with a dihaloalkane under basic conditions.

    Final Assembly: The final step involves the condensation of the indole core with the bromophenyl and fluorophenyl piperazine derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(3-BROMOPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3Z)-3-[(3-BROMOPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE: has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used as a probe to study various biological pathways and interactions, including receptor binding and enzyme inhibition.

    Chemical Research: The compound serves as a model system for studying complex organic reactions and developing new synthetic methodologies.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3Z)-3-[(3-BROMOPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

(3Z)-3-[(3-BROMOPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE: can be compared with other similar compounds, such as:

  • (3Z)-3-[(3-CHLOROPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3Z)-3-[(3-METHOXYPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact the compound’s chemical reactivity, biological activity, and overall properties.

Conclusion

(3Z)-3-[(3-BROMOPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE: is a versatile compound with a wide range of applications in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in medicinal chemistry, biology, and industrial applications.

Properties

Molecular Formula

C25H22BrFN4O

Molecular Weight

493.4 g/mol

IUPAC Name

3-(3-bromophenyl)imino-1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]indol-2-one

InChI

InChI=1S/C25H22BrFN4O/c26-18-4-3-5-20(16-18)28-24-22-6-1-2-7-23(22)31(25(24)32)17-29-12-14-30(15-13-29)21-10-8-19(27)9-11-21/h1-11,16H,12-15,17H2

InChI Key

HIKJORXPFACJBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=CC(=CC=C4)Br)C2=O)C5=CC=C(C=C5)F

Origin of Product

United States

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